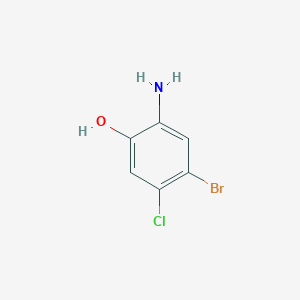

2-Amino-4-bromo-5-chlorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-bromo-5-chlorophenol is an organic compound with the molecular formula C6H5BrClNO It is a substituted phenol, characterized by the presence of amino, bromo, and chloro groups on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-chlorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the nitration of 4-bromo-2-chlorophenol, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-bromo-5-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.

Reduction: The nitro precursor can be reduced to the amino compound using catalytic hydrogenation.

Substitution: The bromo and chloro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Quinones.

Reduction: this compound.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Agents

2-Amino-4-bromo-5-chlorophenol has been investigated as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes therapy. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. A notable study demonstrated a scalable process for synthesizing related compounds, achieving significant yield and cost reduction, which is crucial for industrial applications .

Anticancer Research

Research indicates that this compound may have implications in anticancer drug development. Its structural properties allow it to act as a scaffold for designing inhibitors targeting various cancer-related pathways. For example, derivatives of this compound have been explored for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling and cancer progression .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis, particularly in the preparation of complex molecular structures through reactions such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of various biologically active compounds .

Synthesis of Functionalized Derivatives

this compound can be utilized to synthesize (aryl)oxadiazolobenzoxazinones and other derivatives that exhibit biological activity. These derivatives are being researched for their roles as inhibitors in metabolic pathways, showcasing the compound's utility in developing therapeutic agents .

Environmental Applications

Biodegradation Studies

The environmental impact and biodegradation potential of this compound have been studied due to its chlorinated structure, which raises concerns about toxicity and persistence in ecosystems. Research has shown that certain microbial strains can degrade this compound, indicating potential bioremediation strategies for contaminated sites .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-4-bromo-5-chlorophenol in biological systems involves its interaction with cellular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- 2-Amino-4-bromophenol

- 2-Amino-5-chlorophenol

- 4-Bromo-2-chlorophenol

Comparison: 2-Amino-4-bromo-5-chlorophenol is unique due to the simultaneous presence of amino, bromo, and chloro groups, which confer distinct reactivity and biological activity.

Actividad Biológica

2-Amino-4-bromo-5-chlorophenol (ABCP) is an organic compound with the molecular formula C₆H₄BrClN₁O. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of ABCP, synthesizing findings from various studies, and presenting relevant data tables and case studies.

ABCP features a phenolic structure with amino, bromo, and chloro substituents, which contribute to its unique reactivity. The synthesis of ABCP typically involves multi-step reactions starting from simpler aromatic compounds, often utilizing nitration followed by reduction processes.

Common Synthetic Route:

- Nitration : 4-bromo-2-chlorophenol is nitrated using concentrated nitric acid.

- Reduction : The nitro group is reduced to an amino group via catalytic hydrogenation.

Antimicrobial Properties

ABCP has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, ABCP has shown effectiveness against several bacterial strains in vitro, suggesting potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of ABCP Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has also explored the anticancer potential of ABCP. Preliminary studies suggest that ABCP may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cellular pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of ABCP on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.

Table 2: Cytotoxic Effects of ABCP on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|

| 0 | 100 | |

| 25 | 85 | |

| 50 | 65 | |

| 100 | 40 |

The mechanism by which ABCP exerts its biological effects involves several pathways:

- Enzyme Interaction : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity.

- Oxidative Stress Induction : ABCP may induce oxidative stress in cells, leading to apoptosis.

- Halogen Bonding : The presence of bromo and chloro groups allows for unique interactions with cellular targets.

Comparison with Similar Compounds

ABCP's biological activity can be compared to similar compounds:

Table 3: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 2-Amino-4-bromophenol | Low | Moderate |

| 4-Amino-2-chlorophenol | High | Low |

Propiedades

IUPAC Name |

2-amino-4-bromo-5-chlorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDRSNMVNIIREK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.